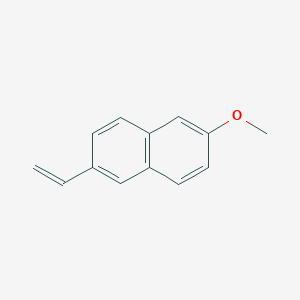

2-Methoxy-6-vinylnaphthalene

Katalognummer B1203395

Molekulargewicht: 184.23 g/mol

InChI-Schlüssel: DGQUMYDUFBBKPK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05792886

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 19.45 kg of acetonitrile (ACN) and 12.45 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, and 4.8 g of PdCl2. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 5.3 kg of ACN and 5.64 kg of triethylamine (TEA). The agitator is set at 158 rpm and the reactor is pressured and vented three times with 80 psig nitrogen. The reactor is then purged for ten minutes with nitrogen. Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP) dissolved in 0.35 kg of TEA is charged to the reactor. The agitator is set to 412 rpm and the reactor is heated with steam on the jacket. The reaction temperature is initially in the range of 91°-109° C., while the pressure varies from 412°-519 psig. The reaction produces a heat kick, and after 30 minutes the temperature rises to 109° C. with 26° C. cooling water on the jacket. The total reaction time is 1.75 hours with a BMN conversion of 100%. The reactor is cooled, vented, and the reactor contents are transferred to a 30-gallon glass lined reactor for workup.

[Compound]

Name

glass

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

PdCl2

Quantity

4.8 g

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1](#N)[CH3:2].Br[C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1.C(N(CC)CC)C>Cl[Pd]Cl.O>[CH3:16][O:15][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH:6]=[C:5]([CH:1]=[CH2:2])[CH:14]=[CH:13]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.45 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

12.45 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=CC=C(C=C2C=C1)OC

|

Step Two

|

Name

|

|

|

Quantity

|

5.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

5.64 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC2=CC=C(C=C2C=C1)OC

|

Step Four

[Compound]

|

Name

|

glass

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

PdCl2

|

|

Quantity

|

4.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical agitator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is then purged for ten minutes with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.35 kg of TEA

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is charged to the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor is heated with steam on the jacket

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is initially in the range of 91°-109° C., while the pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction produces a heat kick

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor is cooled

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC=1C=C2C=CC(=CC2=CC1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |